molecular formula C17H18O B13974169 3-(4-Methylphenyl)-1-phenylbutan-1-one CAS No. 62557-95-3

3-(4-Methylphenyl)-1-phenylbutan-1-one

Cat. No.: B13974169
CAS No.: 62557-95-3
M. Wt: 238.32 g/mol
InChI Key: WQCMLLAXVCVZEB-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Methylphenyl)-1-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-8-methylxanthine: Another compound with a 4-methylphenyl group, but with a different core structure.

    4-Methoxyphenyl isothiocyanate: Contains a phenyl group with a methoxy substituent, showing different reactivity and applications.

    Thiophene-linked 1,2,4-triazoles: Compounds with aromatic rings and heteroatoms, used in various chemical and biological applications.

Uniqueness

3-(4-Methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenyl and 4-methylphenyl groups attached to a butanone backbone makes it versatile for various synthetic and research applications.

Properties

CAS No.

62557-95-3

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

3-(4-methylphenyl)-1-phenylbutan-1-one

InChI

InChI=1S/C17H18O/c1-13-8-10-15(11-9-13)14(2)12-17(18)16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3

InChI Key

WQCMLLAXVCVZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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